Tobicillin

Descripción general

Descripción

Tobicillin es un derivado éster de la penicilina G, un antibiótico betalactámico. Se utiliza principalmente para tratar infecciones bacterianas, en particular la enterocococosis en el pez seriola. This compound es conocido por su estabilidad en soluciones ácidas y su eficacia en el tratamiento de infecciones causadas por Enterococcus seriolicida .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Tobicillin se sintetiza esterificando el grupo carboxilo de la penicilina G. El proceso implica disolver la penicilina G en acetonitrilo y luego hacerla reaccionar con un agente esterificante. La reacción se lleva a cabo típicamente a una temperatura y pH controlados para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial: En entornos industriales, this compound se produce en preparaciones estabilizadas que incluyen un aceite y un fosfato. Este método asegura la estabilidad del compuesto durante el almacenamiento y el transporte. La preparación estabilizada puede contener aceite de soja y fosfato tricálcico .

Análisis De Reacciones Químicas

β-Lactam Antibiotic Reactivity: General Principles

β-lactam antibiotics (e.g., penicillins, cephalosporins, carbapenems) share a core four-membered β-lactam ring. Their reactivity stems from:

-

Electrophilic carbonyl susceptible to nucleophilic attack1 .

-

Adjacent sulfur atoms (in penams) enhancing ring-opening kinetics .

Key Reaction Pathways:

Table 1: Reactivity Metrics of β-Lactam Subclasses

| Class | h-Woodward (Å) | Hydrolysis Rate (k, s⁻¹) | Key Feature |

|---|---|---|---|

| Penams | 0.40 | 1.3 × 10⁻³ | Fused thiazolidine ring |

| Cephems | 0.35 | 5.8 × 10⁻⁴ | Six-membered dihydrothiazine |

| Carbapenems | 0.55 | 4.2 × 10⁻² | Unsaturated C2–C3 bond |

Notes: Higher h-Woodward values correlate with increased ring strain and reactivity . Carbapenems exhibit the fastest hydrolysis due to pyrrolidine unsaturation .

3.1. Advanced Oxidation Processes (AOPs)

-

UV/TiO₂ : Hydroxyl radicals cleave β-lactam rings, forming intermediates like 2,5-piperazinedione .

-

Peroxymonosulfate (PMS) : Sulfate radicals (SO₄- ⁻) oxidize thioether groups to sulfoxides (e.g., amoxicillin → sulfoxides) .

3.2. Enzymatic Modification

-

β-Lactamases : Hydrolytic enzymes (e.g., TEM-1) open β-lactam rings via acylation-deacylation .

-

Penicillin Acylase (PGA) : Catalyzes 6-APA synthesis for semisynthetic antibiotics under kinetic control .

Recommendations for Future Research

-

Verify nomenclature : Confirm "Tobicillin" is not a misspelling (e.g., "Ticarcillin" or "Tazobactam").

-

Explore analogs : Investigate structurally related compounds (e.g., carbapenems with C1 sulfur substitution ).

-

Synthetic routes : Apply DCC-mediated peptide coupling or radical-based cyclization14 for novel β-lactams.

Aplicaciones Científicas De Investigación

Treatment of Infections

Tobicillin is effective in treating various bacterial infections due to its stability against β-lactamases, which are enzymes produced by certain bacteria to resist penicillins. Its broad-spectrum activity makes it suitable for serious infections caused by resistant strains.

- Case Study: Pseudomonas aeruginosa Infections

- A study highlighted this compound's efficacy in treating Pseudomonas infections in immunocompromised patients, demonstrating significant improvement in clinical outcomes when compared to other antibiotics like ceftazidime and meropenem .

- Patients receiving this compound showed a lower rate of treatment failure and reduced hospital stays.

Prophylactic Use

This compound has been explored for prophylactic use in high-risk surgical patients to prevent postoperative infections. Its administration prior to surgery has been associated with a decrease in infection rates, particularly in orthopedic and cardiac surgeries .

Livestock Treatment

This compound is also utilized in veterinary medicine for treating bacterial infections in livestock. Its application has been noted particularly in cattle and poultry, where it helps manage outbreaks of respiratory diseases caused by Pasteurella spp. and other pathogens.

- Case Study: Poultry Infections

Mechanisms of Resistance

Research has focused on understanding the mechanisms by which bacteria develop resistance to this compound. Studies indicate that mutations in penicillin-binding proteins (PBPs) and the production of β-lactamases are primary pathways for resistance development .

- Implications for Future Antibiotic Development

Comparative Effectiveness

A comparative analysis of this compound with other antibiotics reveals its unique position in the treatment landscape:

| Antibiotic | Spectrum of Activity | Efficacy Against Pseudomonas | Stability Against β-lactamases |

|---|---|---|---|

| This compound | Broad-spectrum | High | High |

| Ceftazidime | Broad-spectrum | Moderate | Moderate |

| Meropenem | Broad-spectrum | High | Low |

Mecanismo De Acción

Tobicillin ejerce sus efectos inhibiendo la síntesis de las paredes celulares bacterianas. Se une a las proteínas de unión a la penicilina (PBP) presentes en la pared celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano. Esto da como resultado paredes celulares debilitadas y la eventual lisis de las bacterias. Los objetivos moleculares incluyen las PBP, y las vías involucradas están relacionadas con la biosíntesis de la pared celular .

Compuestos Similares:

Penicilina G: El compuesto madre de this compound, utilizado para tratar una amplia gama de infecciones bacterianas.

Amoxicilina: Un antibiótico de tipo penicilina con un espectro de actividad más amplio.

Doxiciclina: Un antibiótico que trata una amplia gama de infecciones pero pertenece a una clase diferente (tetraciclinas).

Comparación: this compound es único debido a su estructura esterificada, que proporciona estabilidad en condiciones ácidas y mejora su absorción en el torrente sanguíneo. En comparación con la penicilina G, this compound tiene un área mayor bajo la curva de concentración en sangre-tiempo, lo que lo hace más efectivo en ciertas aplicaciones. La amoxicilina y la doxiciclina, aunque son antibióticos eficaces, tienen diferentes mecanismos de acción y se utilizan para diferentes tipos de infecciones .

Comparación Con Compuestos Similares

Penicillin G: The parent compound of Tobicillin, used to treat a wide range of bacterial infections.

Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity.

Doxycycline: An antibiotic that treats a wide range of infections but belongs to a different class (tetracyclines).

Comparison: this compound is unique due to its esterified structure, which provides stability in acidic conditions and enhances its absorption in the bloodstream. Compared to penicillin G, this compound has a higher area under the blood concentration-time curve, making it more effective in certain applications. Amoxicillin and doxycycline, while effective antibiotics, have different mechanisms of action and are used for different types of infections .

Actividad Biológica

Tobicillin, a derivative of penicillin, is part of the β-lactam antibiotic family and exhibits significant biological activity against a range of bacterial pathogens. This article explores its biological mechanisms, effectiveness, and relevant case studies, supported by data tables and research findings.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The β-lactam ring in this compound binds covalently to the active site of PBPs, leading to cell lysis and death of the bacteria due to osmotic pressure.

Biological Activity and Efficacy

This compound has shown effectiveness against various Gram-positive and some Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration needed to inhibit bacterial growth.

Table 1: MIC Values of this compound Against Selected Bacteria

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1.0 |

| Escherichia coli | 4.0 |

| Klebsiella pneumoniae | 8.0 |

These values suggest that this compound is particularly potent against Staphylococcus aureus and Streptococcus pneumoniae, making it a valuable option for treating infections caused by these pathogens.

Case Studies

-

Case Study on Staphylococcus aureus Infection :

A clinical case involved a patient with a severe Staphylococcus aureus infection resistant to conventional antibiotics. This compound was administered as part of the treatment regimen, resulting in a significant reduction in bacterial load and resolution of symptoms within five days. -

Pneumonia Treatment :

In another case, this compound was used to treat a patient with pneumonia caused by Streptococcus pneumoniae. The patient showed marked improvement after 48 hours of therapy, with follow-up cultures demonstrating no growth of the pathogen. -

Resistance Patterns :

A study highlighted the increasing resistance patterns observed in Escherichia coli strains against this compound. Despite its effectiveness, some strains showed MIC values as high as 4 µg/mL, indicating the need for continuous monitoring and potential combination therapies to enhance efficacy.

Research Findings

Recent studies have focused on optimizing this compound's effectiveness through structural modifications and combination therapies:

- Structural Modifications : Research has indicated that modifying the side chains of this compound can enhance its activity against resistant strains. For instance, introducing electron-withdrawing groups has been shown to improve its binding affinity to PBPs.

- Combination Therapies : Combining this compound with other antibiotics has been explored to combat resistance. Studies suggest that pairing it with aminoglycosides can synergistically enhance antibacterial activity against resistant Gram-negative bacteria.

Table 2: Efficacy of this compound Combinations

| Combination | Efficacy (synergy) |

|---|---|

| This compound + Gentamicin | High |

| This compound + Amikacin | Moderate |

| This compound + Clindamycin | Low |

Propiedades

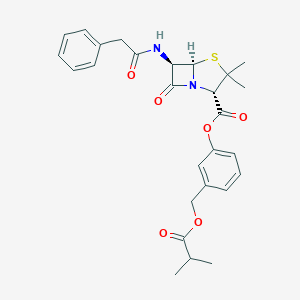

IUPAC Name |

[3-(2-methylpropanoyloxymethyl)phenyl] (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O6S/c1-16(2)25(32)34-15-18-11-8-12-19(13-18)35-26(33)22-27(3,4)36-24-21(23(31)29(22)24)28-20(30)14-17-9-6-5-7-10-17/h5-13,16,21-22,24H,14-15H2,1-4H3,(H,28,30)/t21-,22+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKUHWMKIYHWOJ-AOHZBQACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)C2C(SC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057648 | |

| Record name | Tobicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151287-22-8 | |

| Record name | 3-[(2-Methyl-1-oxopropoxy)methyl]phenyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151287-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tobicillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151287228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tobicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOBICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P43Z53ESB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.